
4-Amino-3-(trifluoroacetyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(trifluoroacetyl)benzonitrile is an organic compound with the molecular formula C8H5F3N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a trifluoroacetyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoroacetyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of m-trifluoromethyl fluorobenzene, followed by cyano group replacement and aminolysis substitution . The reagents used in this process include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . The process is relatively straightforward, yielding a high-purity product with a content of more than 99 percent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of readily available reagents and optimized reaction conditions ensures cost-effective and efficient production. The process may also involve additional purification steps to meet industrial standards.
化学反应分析
Types of Reactions
4-Amino-3-(trifluoroacetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzonitriles, while reduction can produce various amines.
科学研究应用
4-Amino-3-(trifluoroacetyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism by which 4-Amino-3-(trifluoroacetyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetyl group can participate in various chemical reactions. These interactions can influence enzyme activity, protein function, and cellular processes.
相似化合物的比较
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 3-Amino-4-(trifluoromethyl)benzonitrile
- 4-Amino-3-(trifluoromethyl)benzonitrile
Uniqueness
4-Amino-3-(trifluoroacetyl)benzonitrile is unique due to the presence of both an amino group and a trifluoroacetyl group, which confer distinct chemical properties
属性
分子式 |
C9H5F3N2O |
|---|---|
分子量 |
214.14 g/mol |
IUPAC 名称 |
4-amino-3-(2,2,2-trifluoroacetyl)benzonitrile |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)6-3-5(4-13)1-2-7(6)14/h1-3H,14H2 |
InChI 键 |
LDPFSIAYFCVPJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)C(=O)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


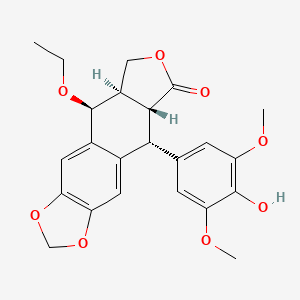



![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
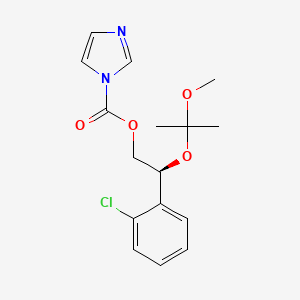
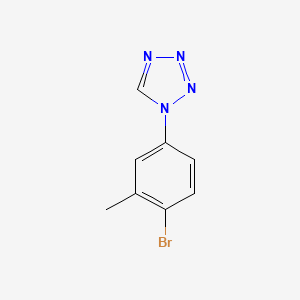
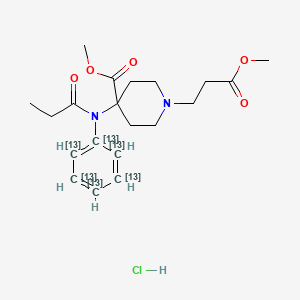
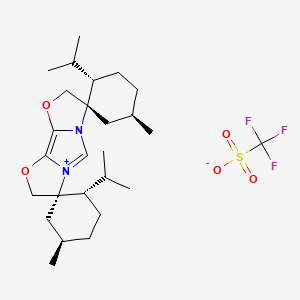

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


